molecular formula C9H4Br2FNO B6294327 5-(3,6-dibromo-2-fluorophenyl)oxazole CAS No. 2379321-47-6

5-(3,6-dibromo-2-fluorophenyl)oxazole

Cat. No.: B6294327
CAS No.: 2379321-47-6
M. Wt: 320.94 g/mol
InChI Key: HGPQOUKVOHLHRW-UHFFFAOYSA-N
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Description

“5-(3,6-dibromo-2-fluorophenyl)oxazole” is a chemical compound with the molecular formula C9H4Br2FNO . It belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazole is a five-membered ring consisting of two carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxazole ring attached to a phenyl ring. The phenyl ring is substituted with bromine atoms at the 3rd and 6th positions and a fluorine atom at the 2nd position .


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” were not found in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density were not found in the available literature .

Mechanism of Action

The mechanism of action of “5-(3,6-dibromo-2-fluorophenyl)oxazole” is not clear from the available literature .

Safety and Hazards

Specific safety and hazard information for “5-(3,6-dibromo-2-fluorophenyl)oxazole” was not found in the available literature .

Future Directions

The future directions for research on “5-(3,6-dibromo-2-fluorophenyl)oxazole” could involve exploring its potential biological activities, given the known biological activities of other oxazole derivatives . Further studies could also focus on its synthesis and characterization, as well as its potential applications in various fields.

Properties

IUPAC Name

5-(3,6-dibromo-2-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2FNO/c10-5-1-2-6(11)9(12)8(5)7-3-13-4-14-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPQOUKVOHLHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C2=CN=CO2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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